molecular formula C9H15NO3 B13276520 Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate

Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate

Cat. No.: B13276520
M. Wt: 185.22 g/mol
InChI Key: VWXFCWIWXLFASR-UHFFFAOYSA-N
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Description

Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate is a chemical compound with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . This compound is part of the spirocyclic family, characterized by a unique spiro structure that includes both oxygen and nitrogen atoms within the ring system. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring or a four-membered ring . These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purification. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure.

Chemical Reactions Analysis

Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its ability to inhibit specific enzymes or receptors. Additionally, the compound is used in the development of new materials and industrial processes .

Mechanism of Action

The mechanism of action of Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows the compound to fit into specific binding sites, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate can be compared with other spirocyclic compounds such as 2-oxa-6-azaspiro[3.4]octane and methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate . These compounds share similar structural features but differ in their specific functional groups and molecular weights. The unique combination of oxygen and nitrogen atoms in this compound contributes to its distinct chemical and biological properties.

Biological Activity

Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound possesses a complex spirocyclic structure that contributes to its biological properties. The molecular formula is C11H17NO3C_{11}H_{17}NO_3 with a molecular weight of approximately 215.26 g/mol. The compound features a unique combination of an azaspiro ring and an oxetane moiety, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC11H17NO3
Molecular Weight215.26 g/mol
IUPAC NameThis compound
InChI Key[Insert InChI Key]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure enhances binding affinity and specificity, potentially leading to significant pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the spirocyclic framework can significantly impact its efficacy and selectivity.

Key Findings:

  • Substituents at specific positions on the spirocyclic structure can enhance or diminish biological activity.
  • The presence of functional groups such as hydroxymethyl or carboxylate can alter pharmacokinetic properties, including solubility and metabolic stability.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Antimicrobial Activity : A study assessed the antimicrobial properties against various bacterial strains, demonstrating significant inhibition at low concentrations (EC50 values in the range of micrograms per milliliter) .
  • Antimalarial Potential : Research explored the compound's efficacy against Plasmodium species, revealing promising results in vitro with EC50 values comparable to standard antimalarial agents .
  • Cytotoxicity Studies : Investigations into cytotoxic effects on cancer cell lines indicated selective toxicity, suggesting potential for development as an anticancer agent .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-3-carboxylate

InChI

InChI=1S/C9H15NO3/c1-6-9(3-4-13-6)5-10-7(9)8(11)12-2/h6-7,10H,3-5H2,1-2H3

InChI Key

VWXFCWIWXLFASR-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCO1)CNC2C(=O)OC

Origin of Product

United States

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